![molecular formula C9H9F3N2O B14586794 (1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide CAS No. 61295-62-3](/img/structure/B14586794.png)
(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with ethyl chloroformate to yield the desired ethanimidamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further optimize the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-Hydroxy-N’-[4-(trifluoromethyl)phenyl]ethanimidamide: Similar structure but with the trifluoromethyl group in the para position.
(1E)-N-Hydroxy-N’-[3-(difluoromethyl)phenyl]ethanimidamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]propanimidamide: Similar structure but with a propanimidamide moiety instead of ethanimidamide.
Uniqueness
The uniqueness of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanimidamide moiety provides specific reactivity and binding characteristics. These features make the compound particularly valuable in various scientific research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
61295-62-3 |
|---|---|
Molekularformel |
C9H9F3N2O |
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
N-hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c1-6(14-15)13-8-4-2-3-7(5-8)9(10,11)12/h2-5,15H,1H3,(H,13,14) |
InChI-Schlüssel |
YVRKZRPVWAHMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



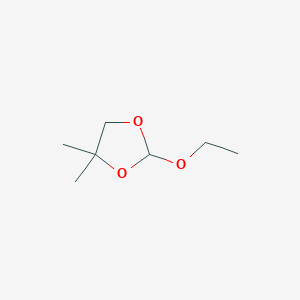
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
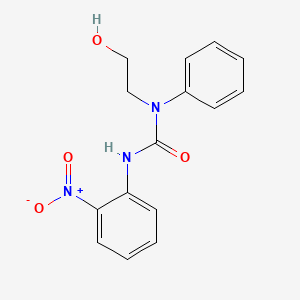
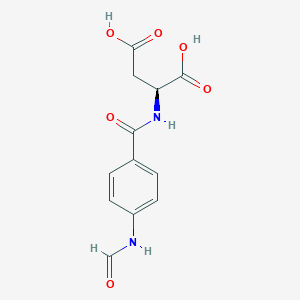
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
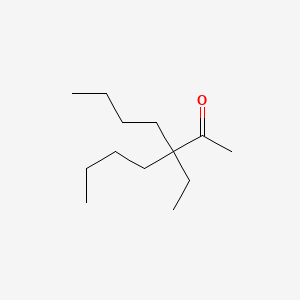
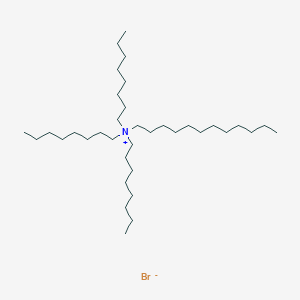
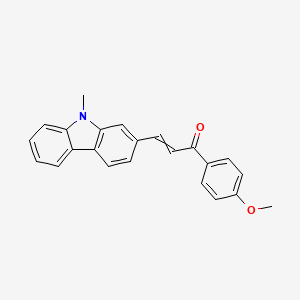

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
